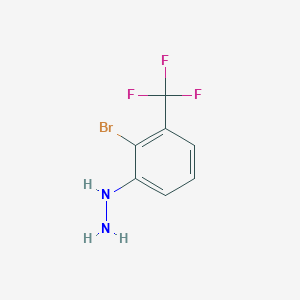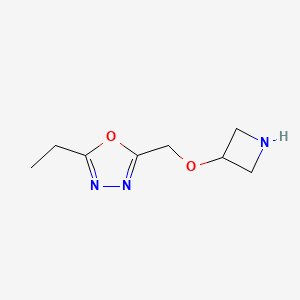
(4-Ethynyl-2-fluorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethynyl-2-fluorophenyl)methanamine is an organic compound with the molecular formula C9H8FN. It is a derivative of benzylamine, where the benzene ring is substituted with an ethynyl group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize (4-Ethynyl-2-fluorophenyl)methanamine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. In this case, the starting materials would be 4-ethynyl-2-fluorophenylboronic acid and a suitable aryl halide .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethynyl-2-fluorophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde or 4-ethynyl-2-fluorobenzoic acid.
Reduction: Formation of (4-ethyl-2-fluorophenyl)methanamine.
Substitution: Formation of various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Ethynyl-2-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (4-Ethynyl-2-fluorophenyl)methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the ethynyl group.
(4-Ethyl-2-fluorophenyl)methanamine: Similar structure but has an ethyl group instead of an ethynyl group
Uniqueness
(4-Ethynyl-2-fluorophenyl)methanamine is unique due to the presence of both an ethynyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H8FN |
|---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
(4-ethynyl-2-fluorophenyl)methanamine |
InChI |
InChI=1S/C9H8FN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H,6,11H2 |
InChI-Schlüssel |
WMWMWWDYAROQBE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)






![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)


![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)

